An In-Depth Technical Guide to 4-Amino-2-methylbenzonitrile (CAS: 72115-06-1)
An In-Depth Technical Guide to 4-Amino-2-methylbenzonitrile (CAS: 72115-06-1)
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Amino-2-methylbenzonitrile, with a CAS number of 72115-06-1, is a substituted aromatic nitrile that has garnered significant interest within the fields of medicinal chemistry and materials science.[1] Its unique trifunctional structure—comprising a benzene ring substituted with a nucleophilic amino group, a versatile nitrile moiety, and a methyl group—renders it a highly valuable building block for the synthesis of complex heterocyclic systems and pharmacologically active molecules.[1] Specifically, it serves as a key intermediate in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy, as well as other bioactive compounds with potential anti-inflammatory and antiviral properties.[1]
This guide provides an in-depth analysis of 4-Amino-2-methylbenzonitrile, covering its physicochemical properties, spectroscopic signature, synthesis and purification, chemical reactivity, and applications. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate its effective use in the laboratory.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application, governing its solubility, stability, and reactivity. 4-Amino-2-methylbenzonitrile is a white solid at room temperature.[2] A comprehensive summary of its key properties is presented below.
Table 1: Physicochemical Data for 4-Amino-2-methylbenzonitrile
| Property | Value | Reference(s) |
| CAS Number | 72115-06-1 | [2][3] |
| Molecular Formula | C₈H₈N₂ | [2][3] |
| Molecular Weight | 132.16 g/mol | [2][3] |
| Melting Point | 90°C | [2] |
| Boiling Point | 298.8°C at 760 mmHg | [1][2] |
| Appearance | White solid | [2] |
| Topological Polar Surface Area | 49.8 Ų | [3] |
| XLogP3-AA | 1.3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
These properties indicate a molecule with moderate polarity, consistent with its aromatic structure bearing both hydrogen bond donating (-NH₂) and accepting (-C≡N) groups. Its defined melting point suggests a stable crystalline structure.
Synthesis and Purification
The synthesis of substituted benzonitriles often involves multi-step pathways starting from readily available precursors. While various proprietary methods exist, a common conceptual approach involves the functionalization of a substituted toluene or aniline derivative.
A generalized synthetic workflow can be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of 4-Amino-2-methylbenzonitrile.
Exemplary Laboratory Protocol: Synthesis via Diazotization-Cyanation (Sandmeyer Reaction)
This protocol is a representative method and requires optimization based on laboratory conditions. It illustrates the conversion of an amino group to a nitrile, a cornerstone transformation in aromatic chemistry.
Rationale: The Sandmeyer reaction is a reliable method for introducing a nitrile group onto an aromatic ring. It proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide catalyst.
Materials:
-
3,4-Dimethylaniline
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
Procedure:
-
Diazotization:
-
In a reaction vessel cooled to 0-5°C, dissolve 3,4-dimethylaniline in aqueous HCl.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.
-
Stir the mixture for 30 minutes at 0-5°C.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate vessel, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen gas evolution will be observed. This step must be performed in a well-ventilated fume hood due to the release of N₂ and the extreme toxicity of cyanide salts.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract the product into an organic solvent like toluene.
-
Wash the organic layer sequentially with dilute NaOH solution and water to remove acidic impurities and excess cyanide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to afford pure 4-amino-2-methylbenzonitrile.
-
Spectroscopic Profile
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the final compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the electronic environment of hydrogen atoms. For 4-amino-2-methylbenzonitrile, one would expect to see distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic region would show a characteristic splitting pattern based on the substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and type of carbon atoms. Key signals would include the quaternary carbon of the nitrile group (typically ~118-120 ppm), the aromatic carbons, and the methyl carbon (typically ~20 ppm).[4]
-
IR (Infrared) Spectroscopy: IR spectroscopy identifies functional groups. The spectrum of this compound will be dominated by a sharp, strong absorption band around 2220-2240 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.[5] Additionally, two distinct N-H stretching bands for the primary amine will appear in the 3300-3500 cm⁻¹ region, and C-H stretches for the aromatic ring and methyl group will be observed around 2850-3100 cm⁻¹ .[5]
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For 4-Amino-2-methylbenzonitrile (C₈H₈N₂), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of approximately 132.16.[3] Fragmentation analysis can further confirm the structure.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 4-amino-2-methylbenzonitrile stems from the distinct reactivity of its amino and nitrile functional groups.[6] This duality allows for selective transformations, making it a valuable scaffold in multi-step synthesis.[6]
Caption: Dual reactivity profile of 4-Amino-2-methylbenzonitrile.
-
Amino Group Reactivity: The primary amino group is a potent nucleophile and can readily undergo acylation, alkylation, and diazotization.[6] Acylation is often used as a protection strategy to prevent the amino group from interfering in subsequent reactions targeting other parts of the molecule.[6]
-
Nitrile Group Reactivity: The nitrile group is electrophilic and can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[6] It can also be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄).[6] Furthermore, the nitrile group is a key participant in cyclization reactions to form nitrogen-containing heterocycles like quinazolines.[7]
Applications in Drug Development
The benzonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[8] 4-Amino-2-methylbenzonitrile is a particularly useful intermediate because its substitution pattern provides a specific vector for molecular growth, crucial for optimizing drug-target interactions.
One of the most significant applications is in the synthesis of kinase inhibitors . Many modern oncology drugs function by inhibiting specific protein kinases that are overactive in cancer cells. The 2-aminobenzonitrile core can be elaborated into quinazoline-based structures, which are known to bind to the ATP-binding site of many kinases.[1][7]
For instance, it can serve as a precursor for compounds used in the development of therapies targeting cancer and cardiovascular conditions.[9] The strategic placement of the amino, methyl, and nitrile groups allows for the construction of complex molecules designed to fit precisely into the active sites of biological targets.
Safety and Handling
As a laboratory chemical, 4-Amino-2-methylbenzonitrile must be handled with appropriate care.
-
Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][10] It can cause skin and serious eye irritation.[3][11]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood.[10][12] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[12]
-
First Aid: In case of contact, flush the affected area with plenty of water.[2] If inhaled, move to fresh air.[2] Seek immediate medical attention in case of significant exposure or if symptoms persist.[12]
Conclusion
4-Amino-2-methylbenzonitrile is a fine chemical of significant strategic importance. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable building block for organic synthesis. For researchers in drug discovery, its role as a key intermediate in the synthesis of kinase inhibitors and other therapeutic agents underscores its value. A thorough understanding of its synthesis, handling, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in the advancement of science and medicine.
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